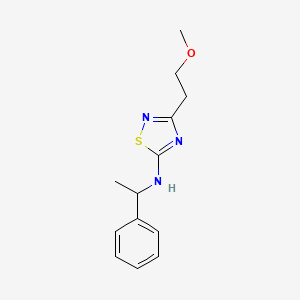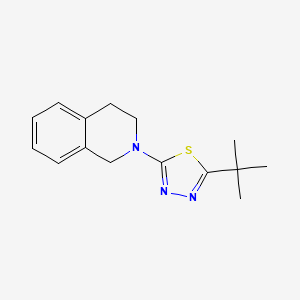
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine (TBTP) is a thiadiazole derivative that has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences. It is an important chemical compound that has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and analgesics. TBTP has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In
Aplicaciones Científicas De Investigación
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been studied for its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences. It has been used in the synthesis of various drugs, including anti-cancer drugs, anti-inflammatory drugs, and analgesics. 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has also been studied for its ability to inhibit the growth of certain bacteria and fungi. In addition, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been used in the synthesis of various peptides and peptidomimetics.
Mecanismo De Acción
The exact mechanism of action of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is not yet fully understood. However, it is believed that 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine binds to the active sites of enzymes, leading to the inhibition of their activity. The inhibition of enzyme activity can lead to the inhibition of the growth of certain bacteria and fungi, as well as the inhibition of the synthesis of certain peptides and peptidomimetics.
Biochemical and Physiological Effects
1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been studied for its ability to inhibit the growth of certain bacteria and fungi, as well as the synthesis of certain peptides and peptidomimetics. In addition, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine has been found to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. It has also been found to have neuroprotective effects in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is a stable compound that can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, the reaction conditions for its synthesis can be difficult to control, and the reaction times can be lengthy.
Direcciones Futuras
Given its potential applications in the fields of synthetic chemistry, medicinal chemistry, and pharmaceutical sciences, there are numerous potential future directions for the use of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine. These include the further study of its ability to inhibit the growth of certain bacteria and fungi, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine as a drug delivery system. Finally, further research could be conducted to explore its potential applications in the synthesis of peptides and peptidomimetics.
Métodos De Síntesis
The synthesis of 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine is a multi-step process that begins with the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 4-phenylpiperazine. The reaction proceeds through a series of steps, including the formation of a Schiff base, followed by the formation of an imine, and finally the formation of the desired product, 1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine. The reaction is typically conducted in a solvent such as dimethylformamide (DMF) or acetonitrile (ACN) at a temperature of 80-100°C. The reaction is usually complete within 24 hours.
Propiedades
IUPAC Name |
2-tert-butyl-5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-16(2,3)14-17-18-15(21-14)20-11-9-19(10-12-20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZUVNSHOOUNMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6432292.png)
![3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6432293.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azepane](/img/structure/B6432300.png)
![4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-2,6-dimethylmorpholine](/img/structure/B6432301.png)

![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-phenylpiperazine](/img/structure/B6432310.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6432311.png)
![1-(2-fluorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432329.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(methoxymethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432332.png)
![N-[(4-fluorophenyl)methyl]-3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine](/img/structure/B6432336.png)
![1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine](/img/structure/B6432340.png)
![1-(5-chloro-2-methylphenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6432345.png)

